![molecular formula C13H13ClN2 B2826349 (2E)-(4-chlorophenyl)(piperidin-2-ylidene)acetonitrile CAS No. 245760-52-5](/img/structure/B2826349.png)
(2E)-(4-chlorophenyl)(piperidin-2-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile” has a CAS Number of 72223-09-7 . It has a molecular weight of 198.27 and its IUPAC name is (2Z)-phenyl (2-piperidinylidene)ethanenitrile . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile” is 1S/C13H14N2/c14-10-12 (11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-3,6-7,15H,4-5,8-9H2/b13-12+ .
Physical And Chemical Properties Analysis
The compound “2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile” is solid in its physical form .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One area of application is in the synthesis of optically active compounds. For instance, the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine in acetonitrile produces optically active 4-hydroxyalk-2-enenitriles. These compounds are valuable in asymmetric synthesis, highlighting the role of chlorophenyl and piperidinylidene moieties in facilitating stereoselective reactions (Nolcami et al., 1986).
Antimicrobial Activities
Another significant application area is in the development of new antimicrobial agents. A study synthesized and evaluated the microbial activities of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showing moderate activities against common pathogens. This underscores the potential of compounds containing the (4-chlorophenyl)(piperidin-2-ylidene)acetonitrile structure as templates for designing new antimicrobial drugs (Ovonramwen et al., 2019).
Metal-Based Chemotherapy
Research into metal-based chemotherapy against tropical diseases has explored complexes involving chlorophenyl and piperidinyl moieties. These compounds have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease, indicating their potential in treating tropical diseases (Navarro et al., 2001).
Catalytic Applications
The catalytic properties of compounds with (4-chlorophenyl)(piperidin-2-ylidene)acetonitrile structures have also been explored. For example, a piperidinium triflate catalyzed Biginelli reaction demonstrates the utility of these compounds in facilitating organic transformations, providing a green and efficient method for synthesizing biologically active heterocycles (Ramalingan et al., 2010).
Molecular Docking Studies
The synthesis and characterization of novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, including their evaluation in molecular docking studies, highlight the potential of these compounds in drug discovery. These studies provide insights into the binding affinities and interaction modes of these compounds with biological targets, aiding in the design of new therapeutic agents (Elavarasan et al., 2014).
Safety and Hazards
The compound “2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile” has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
(2E)-2-(4-chlorophenyl)-2-piperidin-2-ylideneacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h4-7,16H,1-3,8H2/b13-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVGJPPGRKHBHV-SEYXRHQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)C2=CC=C(C=C2)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN/C(=C(/C#N)\C2=CC=C(C=C2)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-(4-chlorophenyl)(piperidin-2-ylidene)acetonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.